molecular formula C24H20OSi B3045949 Phenoxy(triphenyl)silane CAS No. 1169-05-7

Phenoxy(triphenyl)silane

Cat. No.: B3045949
CAS No.: 1169-05-7
M. Wt: 352.5 g/mol
InChI Key: FNJGJIYEZWWABI-UHFFFAOYSA-N
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Description

Phenoxy(triphenyl)silane is an organosilicon compound with the chemical formula C24H20OSi. It consists of a silicon atom bonded to three phenyl groups and one phenoxy group. This compound is part of the broader class of organosilanes, which are widely used in organic synthesis and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxy(triphenyl)silane can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with phenol in the presence of a base such as sodium hydride. The reaction typically proceeds as follows:

Ph3SiH+PhOHPh3SiOPh+H2\text{Ph}_3\text{SiH} + \text{PhOH} \rightarrow \text{Ph}_3\text{SiOPh} + \text{H}_2 Ph3​SiH+PhOH→Ph3​SiOPh+H2​

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenoxy(triphenyl)silane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can replace the phenoxy group under appropriate conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silanes with different substituents.

    Substitution: New organosilicon compounds with varied functional groups.

Scientific Research Applications

Phenoxy(triphenyl)silane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which phenoxy(triphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl groups provide steric hindrance and electronic effects that influence reactivity. These interactions can modulate the activity of the compound in different chemical and biological contexts .

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: Similar structure but lacks the phenoxy group.

    Triphenylsilane: Similar but without the phenoxy group.

    Diphenylsilane: Contains two phenyl groups instead of three.

Uniqueness

Phenoxy(triphenyl)silane is unique due to the presence of the phenoxy group, which imparts distinct reactivity and properties compared to other organosilanes. This makes it particularly useful in applications requiring specific chemical interactions and stability .

Properties

IUPAC Name

phenoxy(triphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20OSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJGJIYEZWWABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50293925
Record name phenoxy(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169-05-7
Record name NSC93021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenoxy(triphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50293925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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